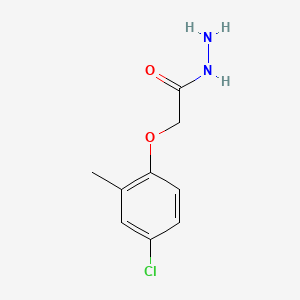

2-(4-Chloro-2-methylphenoxy)acetohydrazide

Descripción

Contextualization within Phenoxyacetohydrazide Chemistry

Phenoxyacetohydrazides belong to the broader class of hydrazides, which are derivatives of carboxylic acids. nih.gov These compounds are structurally defined by a phenoxy group attached to an acetyl moiety, which is in turn connected to a hydrazide functional group (-CONHNH2). nih.govnih.gov The synthesis of phenoxyacetohydrazides is commonly achieved through the hydrazinolysis of the corresponding phenoxyacetic acid esters. nih.govresearchgate.net This reaction typically involves refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). nih.govresearchgate.net

The phenoxyacetohydrazide scaffold is of significant interest in organic and medicinal chemistry because it serves as a precursor to a multitude of derivatives. nih.govrjptonline.org The hydrazide group is a nucleophile and can react with various electrophiles to yield a wide array of compounds, most notably hydrazones through condensation with aldehydes and ketones. nih.govresearchgate.net This class of compounds, including 2-(4-Chloro-2-methylphenoxy)acetohydrazide, forms the foundation for developing more complex molecules with diverse chemical properties and potential applications. nih.govnih.gov

Significance as a Synthetic Intermediate and Building Block

The primary significance of this compound lies in its utility as a synthetic intermediate or building block. nih.gov The terminal amino group of the hydrazide moiety is highly reactive, making it a key synthon for the construction of various heterocyclic ring systems. nih.govmdpi.comresearchgate.net

Researchers utilize this compound to synthesize a range of heterocyclic derivatives. For instance:

Hydrazones: Condensation with various aromatic or heterocyclic aldehydes and ketones yields the corresponding hydrazide-hydrazones. nih.govchemmethod.com These molecules possess an azometine (-NHN=CH-) group and are widely studied. nih.gov

Pyrazoles/Pyrazolones: Reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, leads to the formation of pyrazole (B372694) and pyrazolone (B3327878) rings. mdpi.com

Oxadiazoles and Thiadiazoles: Cyclization reactions of the hydrazide, often after conversion to an intermediate like a thiosemicarbazide, can produce 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings, which are common five-membered heterocycles. researchgate.net

Thiazolidinones and Diazetidines: Reaction of the derived Schiff bases (hydrazones) with reagents like chloroacetic acid or phenyl isothiocyanate can result in the formation of four-membered heterocyclic rings like oxazolidinones or diazetidines through cyclization reactions. chemmethod.com

Table 2: Examples of Heterocyclic Systems Synthesized from Acetohydrazide Intermediates

| Reagent(s) | Resulting Heterocyclic System |

|---|---|

| Aldehydes / Ketones | Hydrazones (Schiff Bases) chemmethod.com |

| Ethyl Acetoacetate / Ethyl Benzoylacetate | Pyrazolone Derivatives mdpi.com |

| Acetylacetone | Pyrazole Derivatives mdpi.com |

| Phenyl Isothiocyanate (on Schiff base) | Diazetidine-2-thione Derivatives chemmethod.com |

Overview of Research Trajectories in Medicinal Chemistry and Agrochemicals

The research involving this compound and its derivatives has primarily followed two main trajectories: medicinal chemistry and agrochemicals.

In medicinal chemistry , the focus has been on synthesizing and evaluating novel compounds derived from the parent hydrazide for various biological activities. rjptonline.orgnih.gov Hydrazones, in particular, are a well-established class of compounds with a broad pharmacological spectrum, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral activities. nih.govresearchgate.net The synthesis of indole-carbohydrazide linked phenoxy-triazole derivatives has led to potent α-glucosidase inhibitors, highlighting the potential of complex molecules built upon the hydrazide framework. nih.gov The versatility of the hydrazide group allows for the creation of large libraries of compounds that can be screened for potential therapeutic applications. nih.govrjptonline.org

In the field of agrochemicals , the interest stems from the structural similarity of the core molecule to known herbicides. nih.gov The "phenoxy" portion of this compound is derived from (4-chloro-2-methylphenoxy)acetic acid (MCPA), a widely used phenoxy herbicide that functions as a synthetic auxin to control broadleaf weeds. nih.govresearchgate.netnih.gov Research into related structures, such as diacylhydrazine derivatives, has demonstrated insecticidal and herbicidal activities. nih.gov Furthermore, the synthesis of trifluoromethyl pyridine (B92270) derivatives containing a 1,3,4-oxadiazole moiety, a structure accessible from hydrazide precursors, has yielded compounds with good insecticidal activity against agricultural pests. researchgate.net This indicates a clear research trajectory in exploring derivatives of this compound as potential new agrochemical agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-chloro-2-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQVZCTYFYWQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185851 | |

| Record name | Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32022-38-1 | |

| Record name | Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032022381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32022-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chloro 2 Methylphenoxy Acetohydrazide

Synthesis of the Core 2-(4-Chloro-2-methylphenoxy)acetohydrazide Structure

The synthesis of this compound is a multi-step process that begins with the formation of its corresponding ester precursor, followed by hydrazinolysis.

The primary precursor for the synthesis of the target compound is ethyl 2-(4-chloro-2-methylphenoxy)acetate. The synthetic journey to this ester typically begins with 4-chloro-2-methylphenol (B52076) (also known as 4-chloro-o-cresol).

Synthesis of 4-chloro-2-methylphenoxyacetic acid (MCPA): 4-chloro-2-methylphenol is reacted with a chloroalkanoic acid, such as chloroacetic acid, in a strongly alkaline medium. This condensation reaction forms the phenoxyacetic acid structure. google.com

Esterification: The resulting 4-chloro-2-methylphenoxyacetic acid is then subjected to esterification, commonly with ethanol (B145695) in the presence of an acid catalyst, to yield ethyl 2-(4-chloro-2-methylphenoxy)acetate.

Hydrazinolysis: The crucial and final step is the reaction of the synthesized ester, ethyl 2-(4-chloro-2-methylphenoxy)acetate, with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov This nucleophilic acyl substitution reaction replaces the ethoxy group (-OEt) of the ester with the hydrazinyl group (-NHNH2), yielding the final product, this compound. researchgate.netnih.gov This method is a widely adopted and efficient route for the synthesis of various acetohydrazide derivatives. researchgate.netnih.gov

Table 1: Precursor Compounds for Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 4-Chloro-2-methylphenol | C₇H₇ClO | Starting material |

| Chloroacetic acid | C₂H₃ClO₂ | Reactant for ether linkage formation |

| Ethanol | C₂H₅OH | Esterification agent |

| Ethyl 2-(4-chloro-2-methylphenoxy)acetate | C₁₁H₁₃ClO₃ | Intermediate ester |

| Hydrazine Hydrate | H₆N₂O | Hydrazinolysis agent |

The conversion of the intermediate ester to the final acetohydrazide is sensitive to reaction conditions, which can be optimized to maximize yield and purity.

Solvent: Ethanol is the most commonly employed solvent for the hydrazinolysis of phenoxyacetate (B1228835) esters. researchgate.netnih.gov It effectively dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.

Temperature: The reaction is typically carried out under reflux conditions. nih.gov For instance, the synthesis of analogous acetohydrazides has been successfully performed at a reflux temperature of 338 K (65 °C). nih.gov

Reaction Time: The duration of the reaction is a critical parameter. A reaction time of approximately 5 hours under reflux is often sufficient to ensure the complete conversion of the ester to the hydrazide. nih.gov

Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting solid product can then be purified by recrystallization from a suitable solvent, such as ethanol, to obtain colorless crystals of this compound. nih.gov

Table 2: Optimized Reaction Conditions for Hydrazinolysis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Ethyl 2-(4-chloro-2-methylphenoxy)acetate, Hydrazine Hydrate | Standard precursors for acetohydrazide formation. researchgate.netnih.gov |

| Solvent | Ethanol | Provides good solubility for reactants. researchgate.netnih.gov |

| Temperature | Reflux (~65-78 °C) | Accelerates the rate of reaction. nih.gov |

| Time | ~5 hours | Allows for completion of the reaction. nih.gov |

| Work-up | Solvent removal and recrystallization | Isolates and purifies the final product. nih.gov |

Derivatization Strategies for this compound

The presence of the terminal -NH2 group in this compound makes it an excellent nucleophile, enabling a variety of derivatization reactions. The most prominent of these is the formation of Schiff bases.

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are readily synthesized from the acetohydrazide core. nih.govijfmr.com These compounds, also known as hydrazones in this context, are formed through the condensation of the primary amine group of the hydrazide with a carbonyl compound. researchgate.netyoutube.com

The fundamental reaction for the synthesis of Schiff bases from this compound is a condensation reaction with various aldehydes and ketones. youtube.comnih.gov

The reaction proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, eliminating a molecule of water and forming the characteristic carbon-nitrogen double bond (imine) of the Schiff base. uchile.cl

The reaction conditions are generally mild:

Solvent: Ethanol is a common solvent, providing a suitable medium for the reaction. semanticscholar.org

Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the dehydration step and increase the reaction rate. nih.gov

Temperature: The reaction can often be carried out at room temperature or with gentle heating under reflux to ensure completion. semanticscholar.orgnih.gov

The true versatility of this derivatization strategy lies in the vast array of commercially available or synthetically accessible aldehydes and ketones. By selecting different carbonyl compounds, a diverse library of Schiff bases can be generated, each with a unique structural variation on the iminyl moiety (the R'R''C=N- part of the molecule).

This allows for the systematic modification of the steric and electronic properties of the final molecule. For example:

Aromatic Aldehydes: Using substituted benzaldehydes (e.g., hydroxy-, methoxy-, nitro-, or halo-substituted) introduces different electronic and steric effects into the molecule.

Aromatic Ketones: The use of acetophenones or benzophenones leads to Schiff bases with a methyl or phenyl group, respectively, attached to the imine carbon, increasing steric bulk compared to aldehydes. researchgate.net

This strategic variation is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of molecular properties for specific applications.

Table 3: Examples of Carbonyl Compounds for Schiff Base Formation and Resulting Iminyl Moiety

| Carbonyl Compound | Resulting Iminyl Moiety Structure | Type of Variation |

|---|---|---|

| Benzaldehyde | -N=CH-C₆H₅ | Unsubstituted Aromatic |

| 4-Hydroxybenzaldehyde | -N=CH-C₆H₄-OH | Electron-donating group |

| 4-Nitrobenzaldehyde | -N=CH-C₆H₄-NO₂ | Electron-withdrawing group |

| Acetophenone | -N=C(CH₃)-C₆H₅ | Aromatic Ketone (increased steric hindrance) |

| 2-Furaldehyde | -N=CH-C₄H₃O | Heterocyclic |

Formation of Metal Complexes with this compound as a Ligand

This compound possesses multiple donor sites, including the carbonyl oxygen and the nitrogen atoms of the hydrazide moiety, making it an effective ligand for the formation of coordination complexes with various metal ions. The lone pairs of electrons on these heteroatoms can be donated to a central metal atom, leading to the formation of stable chelate rings.

Organotin(IV) Complexes

Organotin(IV) compounds are known to form stable complexes with ligands containing oxygen and nitrogen donor atoms. The synthesis of organotin(IV) complexes with this compound typically involves the reaction of a diorganotin(IV) or triorganotin(IV) precursor with the hydrazide ligand in a suitable solvent, such as methanol (B129727) or ethanol. jmchemsci.com

The general synthetic approach involves the condensation reaction between an organotin(IV) chloride, such as dialkyltin(IV) dichloride (R₂SnCl₂) or trialkyltin(IV) chloride (R₃SnCl), and the acetohydrazide ligand. nih.govnih.gov The reaction is often carried out in the presence of a base to facilitate the deprotonation of the ligand, promoting coordination to the tin center. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to yield complexes with different structures and coordination numbers around the tin atom. jmchemsci.com In these complexes, this compound typically acts as a bidentate ligand, coordinating to the tin(IV) ion through the carbonyl oxygen and the terminal amino nitrogen atom. This coordination mode results in the formation of a stable five-membered chelate ring. Spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR are crucial for characterizing the resulting complexes and confirming the coordination of the ligand to the organotin(IV) moiety. jmchemsci.comresearchgate.net

| Precursor | Ligand | General Reaction Conditions | Resulting Complex Structure |

| Diorganotin(IV) Dichloride (e.g., Bu₂SnCl₂, Ph₂SnCl₂) | This compound | Methanol/Ethanol, Reflux, Presence of base | Typically a distorted octahedral or trigonal bipyramidal geometry around the Sn atom, with the ligand acting in a bidentate fashion. |

| Triorganotin(IV) Chloride (e.g., Bu₃SnCl, Ph₃SnCl) | This compound | Methanol/Ethanol, Reflux | Generally forms complexes where the tin atom has a lower coordination number, often a distorted trigonal bipyramidal geometry. |

Cyclization Reactions and Heterocyclic Compound Formation

The hydrazide functional group in this compound is a versatile synthon for constructing a variety of heterocyclic rings, which are significant scaffolds in medicinal chemistry. Through intramolecular or intermolecular condensation reactions, the hydrazide can be transformed into important five- and six-membered heterocyclic systems.

Pathways to 1,3,4-Oxadiazole (B1194373) Derivatives

The synthesis of 1,3,4-oxadiazole derivatives from this compound can be achieved through several established cyclodehydration methods. researchgate.netnih.gov A primary route involves the reaction of the acetohydrazide with a carboxylic acid or its derivatives (such as acid chlorides or anhydrides) to form an intermediate N,N'-diacylhydrazine. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃), polyphosphoric acid, or tosyl chloride to yield the corresponding 2,5-disubstituted 1,3,4-oxadiazole. nih.govopenmedicinalchemistryjournal.com

Another efficient one-pot method involves the direct reaction of the acetohydrazide with orthoesters, such as triethyl orthoformate, which serves as both a reactant and a dehydrating agent, leading to 2-substituted-1,3,4-oxadiazoles. researchgate.net Furthermore, oxidative cyclization of N-acylhydrazones, formed by the initial condensation of the acetohydrazide with an aldehyde, provides another pathway to 1,3,4-oxadiazoles using various oxidizing agents. nih.govorganic-chemistry.org

| Reactant | Reagent(s) | Key Transformation | Resulting Derivative |

| This compound | 1. Aromatic carboxylic acid2. POCl₃ or other dehydrating agent | Formation of a diacylhydrazine intermediate followed by cyclodehydration. | 2-(4-Chloro-2-methylphenoxymethyl)-5-aryl-1,3,4-oxadiazole |

| This compound | Carbon disulfide (CS₂), alcoholic KOH | Reaction with CS₂ followed by cyclization. | 5-(4-Chloro-2-methylphenoxymethyl)-1,3,4-oxadiazole-2-thiol |

| This compound | 1. Aromatic aldehyde2. Oxidizing agent (e.g., I₂, Chloramine-T) | Formation of an N-acylhydrazone followed by oxidative cyclization. nih.gov | 2-(4-Chloro-2-methylphenoxymethyl)-5-aryl-1,3,4-oxadiazole |

Pathways to Thiazolidinone Derivatives

The synthesis of 4-thiazolidinone (B1220212) derivatives from this compound is a well-established two-step process. researchgate.netchemmethod.com The first step involves the condensation of the acetohydrazide with a variety of aromatic or heteroaromatic aldehydes. This reaction, typically catalyzed by a few drops of glacial acetic acid in a solvent like ethanol, yields the corresponding N-acylhydrazone (Schiff base). chemmethod.com

In the second step, the purified N-acylhydrazone undergoes a cyclocondensation reaction with thioglycolic acid (mercaptoacetic acid). chemmethod.comnih.gov This reaction involves the nucleophilic attack of the thiol group on the imine carbon of the hydrazone, followed by an intramolecular cyclization with the elimination of a water molecule to form the 4-thiazolidinone ring. The resulting compounds are 2-aryl-3-((4-chloro-2-methylphenoxy)acetamido)-4-thiazolidinones.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound, Aromatic aldehyde (Ar-CHO) | Ethanol, Glacial acetic acid (catalyst), Reflux | N'-(Arylmethylene)-2-(4-chloro-2-methylphenoxy)acetohydrazide (N-acylhydrazone) |

| 2 | N-acylhydrazone from Step 1, Thioglycolic acid (HSCH₂COOH) | Ethanol or Dioxane, Reflux | 2-Aryl-3-((4-chloro-2-methylphenoxy)acetamido)-4-thiazolidinone |

Pathways to Triazolo[4,3-b]pyridazine Derivatives

The synthesis of the fused nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine heterocyclic system from this compound is a multi-step process that involves the construction of the triazole ring onto a pre-existing pyridazine (B1198779) core. A common strategy begins with the synthesis of a hydrazinylpyridazine intermediate. nih.govresearchgate.net

A plausible synthetic route involves the reaction of this compound with a suitable pyridazine precursor, such as 3,6-dichloropyridazine. The nucleophilic substitution of one of the chlorine atoms by the hydrazide would yield an intermediate, 6-chloro-3-hydrazinylpyridazine derivative. Subsequent intramolecular cyclization of this intermediate, often facilitated by reagents like phosphorus oxychloride or through thermal means, would lead to the formation of the triazole ring fused to the pyridazine core. nih.gov The (4-chloro-2-methylphenoxy)methyl group would be a substituent on the triazole ring of the final fused system.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound, 3,6-Dichloropyridazine | Ethanol or other suitable solvent, Reflux | 2-(4-Chloro-2-methylphenoxy)-N'-(6-chloropyridazin-3-yl)acetohydrazide |

| 2 | Intermediate from Step 1 | Phosphorus oxychloride (POCl₃) or thermal cyclization | 3-((4-Chloro-2-methylphenoxy)methyl)-6-chloro- nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine |

Spectroscopic Characterization and Structural Elucidation of 2 4 Chloro 2 Methylphenoxy Acetohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy: The proton NMR spectrum of 2-(4-Chloro-2-methylphenoxy)acetohydrazide is expected to exhibit characteristic signals corresponding to the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the acetohydrazide moiety, and the amine protons. Based on the known spectrum of MCPA, the aromatic protons would appear as a set of multiplets in the range of δ 6.5-7.5 ppm. The methyl group attached to the aromatic ring would likely produce a singlet around δ 2.2-2.3 ppm. The methylene protons adjacent to the ether linkage are expected to resonate as a singlet around δ 4.6-4.7 ppm. The NH and NH₂ protons of the hydrazide group would appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H-NMR data. The aromatic carbons would show signals in the downfield region (δ 110-160 ppm). The carbonyl carbon of the acetohydrazide group is anticipated to have a chemical shift in the range of δ 165-175 ppm. The methyl carbon would resonate at a higher field, typically around δ 15-20 ppm, while the methylene carbon would be found in the range of δ 65-75 ppm.

¹¹⁹Sn-NMR Spectroscopy: For organotin(IV) derivatives of this compound, ¹¹⁹Sn-NMR spectroscopy is a powerful tool for determining the coordination number of the tin atom. The chemical shifts in ¹¹⁹Sn-NMR are highly dependent on the geometry around the tin center. For instance, four-coordinate tin complexes typically show signals in the range of δ -40 to -120 ppm, while five-coordinate complexes appear between δ -140 and -200 ppm, and six-coordinate species are found further upfield, from δ -210 to -500 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 6.5 - 7.5 (m) |

| -CH₃ | 2.2 - 2.3 (s) |

| -O-CH₂- | 4.6 - 4.7 (s) |

| -NH | Broad s |

| -NH₂ | Broad s |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 160 |

| C=O | 165 - 175 |

| -CH₃ | 15 - 20 |

| -O-CH₂- | 65 - 75 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (214.65 g/mol ). The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for such molecules would likely involve the cleavage of the C-C bond adjacent to the carbonyl group, the N-N bond of the hydrazide moiety, and the ether linkage. The fragmentation of the precursor, MCPA, often shows a prominent peak at m/z 141, corresponding to the chloromethylphenoxy radical cation. Similar fragments would be expected for the acetohydrazide derivative.

Table 3: Expected Key Mass Spectral Fragments for this compound

| Fragment | m/z (Expected) |

| [M]⁺ (C₉H₁₁ClN₂O₂) | 214/216 |

| [M - NH₂NH]⁺ | 183/185 |

| [4-Chloro-2-methylphenoxyl]⁺ | 142/144 |

| [4-Chloro-2-methylphenyl]⁺ | 126/128 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups in the hydrazide moiety are expected to appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would be observed as a strong band around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1580-1620 cm⁻¹.

The C-O-C stretching vibrations of the ether linkage would likely produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching (NH₂, NH) | 3200 - 3400 |

| C=O stretching (Amide I) | 1650 - 1680 |

| N-H bending (Amide II) | 1580 - 1620 |

| C-O-C stretching (asymmetric) | 1200 - 1250 |

| C-O-C stretching (symmetric) | 1000 - 1100 |

| Aromatic C-H stretching | > 3000 |

| Aromatic C=C stretching | 1450 - 1600 |

| C-Cl stretching | 600 - 800 |

X-ray Diffraction Studies

Although the specific crystal structure of this compound has not been reported, studies on analogous compounds such as 2-(4-Methylphenoxy)acetohydrazide nih.gov and 2-(2-Chlorophenoxy)acetohydrazide provide valuable insights into its likely solid-state conformation.

Investigations into the Biological Activities of 2 4 Chloro 2 Methylphenoxy Acetohydrazide and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 2-(4-Chloro-2-methylphenoxy)acetohydrazide have been systematically investigated for their ability to inhibit specific enzymes implicated in various disease states. These studies have highlighted the therapeutic potential of this chemical class, particularly in targeting enzymes like β-glucuronidase, Anoctamin 1, and carbonic anhydrase.

β-Glucuronidase is an enzyme that has been identified as a target for addressing several pathological conditions. researchgate.net Schiff base derivatives synthesized from this compound have demonstrated notable inhibitory activity against this enzyme. researchgate.net In comparative studies, certain derivatives displayed significantly greater potency than the standard inhibitor, D-saccharic acid-1,4-lactone, which has an IC50 value of 48.4 ± 1.25 µM. researchgate.net

The position of substituents on the benzylidene phenyl ring was found to be crucial for the inhibitory potential. researchgate.net For instance, a derivative featuring an ortho-nitro group on the phenyl ring exhibited a potent IC50 value of 9.47 ± 0.16 µM. researchgate.net In contrast, a closely related derivative with a meta-nitro group was found to be inactive, underscoring the importance of substituent placement for effective enzyme inhibition. researchgate.net

Table 1: β-Glucuronidase Inhibition by this compound Derivatives

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

|---|---|---|

| Derivative 1 | ortho-Nitro | 9.47 ± 0.16 researchgate.net |

| Derivative 2 | meta-Nitro | Inactive researchgate.net |

Anoctamin 1 (ANO1), a calcium-activated chloride channel, is a recognized therapeutic target, particularly in oncology, as its downregulation can inhibit the proliferation and migration of cancer cells. nih.gov A derivative of this compound, specifically (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9), was identified as a novel inhibitor of ANO1. nih.gov

Further structural optimization of the Ani9 skeleton led to the development of new derivatives with enhanced potency and selectivity. nih.gov Among these, the derivative designated as '5f' proved to be the most potent, with an IC50 value of 22 nM. nih.gov Crucially, this compound also demonstrated excellent selectivity, being over 1000-fold more selective for ANO1 compared to the related channel, ANO2. nih.gov In cellular assays, compound 5f significantly inhibited the proliferation of cancer cell lines that express high levels of ANO1, such as PC3, MCF7, and BxPC3. nih.gov

Table 2: Anoctamin 1 (ANO1) Inhibition by Key Derivatives

| Compound | Description | IC50 (nM) | Selectivity (over ANO2) |

|---|---|---|---|

| Ani9 | Initial lead compound | - | - |

Human carbonic anhydrases (hCAs) are a family of enzymes involved in fundamental biochemical reactions, and their inhibition has therapeutic applications. unipi.it While this compound itself is not the primary inhibitor, its structural framework has been used to create 1,2,4-oxadiazole derivatives that, when combined with a primary sulfonamide group, show potent inhibitory activity against various hCA isoforms. unipi.it

Research has focused on cancer-related isoforms hCA IX and hCA XII, as well as the cytosolic isoform hCA II. unipi.itnih.gov The synthesized oxadiazole-containing sulfonamides have demonstrated potent, submicromolar inhibition of the cancer-related hCA IX isoform, highlighting a promising avenue for developing isoform-selective inhibitors. unipi.it

Antimicrobial Efficacy

The hydrazide-hydrazone backbone derived from this compound has been a foundation for developing new antimicrobial agents. The emergence of drug-resistant pathogens necessitates the exploration of novel chemical structures with broad-spectrum activity. wisdomlib.org

Hydrazone derivatives of the parent compound have been evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. wisdomlib.org Using the agar diffusion method, these compounds were tested against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus pyogenes, and Staphylococcus aureus. wisdomlib.org The results indicated that the synthesized compounds exhibited moderate to good antibacterial activity when compared to the standard drug, Chloramphenicol. wisdomlib.org

The same series of derivatives was also screened for antifungal efficacy against pathogenic fungi, including Candida albicans and Aspergillus niger. wisdomlib.org While these compounds showed promising antibacterial effects, their activity against the tested fungal strains was generally weak when compared to the standard antifungal agent, Nystatin. wisdomlib.org

However, related N,N′-diacylhydrazine derivatives incorporating a dichlorophenoxy moiety have shown significant antifungal properties against various plant-pathogenic fungi. nih.gov For example, certain compounds demonstrated efficacy rates of 85% and 87% against Corynespora cassiicola, which was more effective than the commercial fungicide chlorothalonil. nih.gov Other derivatives showed moderate activity (around 50% control effect) against Colletotrichum orbiculare and Cladosporium cucumerinum. nih.gov

Table 3: Antimicrobial Screening of Acetohydrazone Derivatives

| Pathogen | Type | Standard Drug | Activity of Derivatives |

|---|---|---|---|

| Escherichia coli | Gram-Negative Bacteria | Chloramphenicol | Moderate to Good wisdomlib.org |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | Chloramphenicol | Moderate to Good wisdomlib.org |

| Staphylococcus pyogenes | Gram-Positive Bacteria | Chloramphenicol | Moderate to Good wisdomlib.org |

| Staphylococcus aureus | Gram-Positive Bacteria | Chloramphenicol | Moderate to Good wisdomlib.org |

| Candida albicans | Fungus | Nystatin | Weak wisdomlib.org |

Enhanced Activity of Metal Complexes

The biological activity of hydrazone derivatives, including this compound, can be significantly enhanced through the formation of metal complexes. Research into various Schiff base hydrazones has demonstrated that coordination with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) can lead to more potent biological effects compared to the ligands alone. mdpi.comnih.gov This enhancement is often attributed to the chelation theory, which suggests that the metal ion can facilitate the transport of the organic ligand across cell membranes, increasing its concentration at the site of action.

For instance, studies on various hydrazone complexes have shown that the metal complexes exhibit stronger antibacterial and antifungal activities than the free ligands. nih.govrepec.org The geometry of the metal complex, whether octahedral, square planar, or tetrahedral, also plays a crucial role in its biological efficacy. repec.orgrsc.org While direct studies on metal complexes of this compound are not extensively detailed in the provided search results, the general principle of enhanced bioactivity through metal complexation is a well-established concept in medicinal chemistry for this class of compounds. nih.govresearchgate.net

Anticancer and Cytotoxic Effects

Derivatives of acetohydrazide have demonstrated notable cytotoxic activity against various cancer cell lines. Specifically, certain 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- substitutedphenyl)methylene]-acetohydrazides have been tested for their anticancer properties against human breast (MCF-7) and prostate (PC-3) cancer cell lines, showing promising results. researchgate.netacgpubs.org

One study revealed that compounds with chloro and methyl substitutions exhibited strong anti-proliferative activity. For instance, a derivative showed an IC50 value of 18.24 ± 7.62 µM on MCF-7 cells and 45.81 ± 1.10 µM on PC-3 cells. Another derivative was particularly potent against MCF-7 cells with an IC50 of 7.62 ± 1.85 µM. acgpubs.org These findings suggest that the structural framework of acetohydrazide derivatives is a viable scaffold for the development of new anticancer agents. While specific data on BxPC3 cells were not available in the provided results, the activity against PC3 and MCF7 cells indicates a potential for broader application in cancer therapy.

Table 1: Cytotoxic Activity of Acetohydrazide Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(3-methylphenyl)-methylene]acetohydrazide | MCF-7 | 18.24 ± 7.62 |

| 2-hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(3-methylphenyl)-methylene]acetohydrazide | PC-3 | 45.81 ± 1.10 |

Apoptosis, or programmed cell death, is a crucial mechanism for controlling cell proliferation and is a primary target for many cancer therapies. nih.gov Research has shown that various compounds can induce apoptosis in the human colon carcinoma cell line, HT-29. For example, treatment of HT-29 cells with certain natural and synthetic compounds has been observed to cause morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govnih.govresearchgate.net

Flow cytometry analysis using Annexin V-FTIC/PI staining has been employed to quantify the percentage of apoptotic cells. In one study, a compound was found to induce a time- and dose-dependent increase in the apoptotic cell population in HT-29 cells. nih.govresearchgate.net Furthermore, the induction of apoptosis is often associated with cell cycle arrest at different phases, such as G0/G1 or G2/M. nih.govfrontiersin.org Platinum(II) complexes containing thiocarbohydrazone have also been shown to induce apoptosis in HT-29 cells, suggesting that metal-based derivatives of hydrazones can be effective in triggering this cell death pathway. mdpi.com

Anoctamin-1 (ANO1), a calcium-activated chloride channel, is implicated in several physiological processes and is overexpressed in various cancers, where it plays a role in cell proliferation and migration. plos.orgnih.gov Therefore, inhibitors of ANO1 are considered potential therapeutic agents for cancer. A high-throughput screening of a large chemical library led to the discovery of a potent and selective small-molecule inhibitor of ANO1, named Ani9, which is a derivative of 2-(4-chloro-2-methylphenoxy)-acetamide. plos.orgnih.gov

Ani9 was found to completely block ANO1 chloride current with submicromolar potency (IC50 < 3 µM). plos.orgnih.gov Importantly, this inhibitor displayed high selectivity for ANO1 over ANO2, a closely related channel. The pharmacological inhibition of ANO1 has been shown to inhibit the proliferation of prostate and pancreatic cancer cells. plos.org This suggests that derivatives of this compound could potentially act as ANO1 inhibitors, thereby downregulating its function and exerting anticancer effects.

Analgesic and Anti-inflammatory Properties

Hydrazide and hydrazone derivatives are recognized for their potential analgesic and anti-inflammatory activities. mdpi.comnih.govresearchgate.net Several studies have evaluated these properties using preclinical models. The anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats, while analgesic effects are evaluated through tests like the formalin test, tail-flick test, and writhing test. mdpi.comnih.gov

For instance, a study on N-pyrrolylcarbohydrazide and its derivatives demonstrated dose-dependent anti-inflammatory activity. mdpi.comresearchgate.net One of the parent hydrazides significantly reduced paw-licking time in the second phase of the formalin test, indicating analgesic properties. mdpi.com The structural features of these molecules, such as the presence of specific substituents, are critical for their efficacy. nih.gov For example, derivatives with a 4-chlorophenyl group have shown enhanced anti-inflammatory activity. nih.gov While direct data on this compound was not prominent, the broader class of hydrazide derivatives consistently shows potential in modulating pain and inflammation. semanticscholar.orgnih.gov

Table 2: Anti-inflammatory Activity of a Hydrazide Derivative in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Time (hours) | Edema Reduction (%) | p-value |

|---|---|---|---|---|

| N-pyrrolylcarbohydrazide | 20 | 2 | Significant | 0.035 |

| N-pyrrolylcarbohydrazide | 20 | 3 | Significant | 0.022 |

| N-pyrrolylcarbohydrazide | 40 | 2 | Significant | 0.008 |

Herbicidal Activity (Contextual Research and Potential)

Derivatives of phenoxyacetic acid are a well-known class of herbicides used to control broadleaf weeds. mdpi.comresearchgate.netencyclopedia.pub The biological activity of these compounds is influenced by the number and position of substituents, such as chlorine and methyl groups, on the aromatic ring. mdpi.com this compound is a derivative of the widely used herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). encyclopedia.pubmdpi.com

The mechanism of action of phenoxy herbicides involves mimicking the natural plant growth regulator, indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of the weed. encyclopedia.pubmdpi.com Research on diacylhydrazine derivatives has also indicated herbicidal activity. nih.gov Furthermore, studies on other derivatives of phenoxyacetic acid have shown significant post-emergence herbicidal activity against various weeds. nih.gov Given its structural similarity to established herbicides, this compound holds potential for herbicidal applications, although specific studies evaluating its efficacy are needed.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Efficacy

The biological activity of derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

β-Glucuronidase Inhibition:

A series of phenoxyacetohydrazide Schiff base analogs derived from 2-(4-chloro-2-methylphenoxy)acetohydrazide have been synthesized and evaluated for their in-vitro β-glucuronidase inhibitory potential. researchgate.net The studies demonstrated that many of these compounds exhibited significantly greater inhibitory activity than the standard, D-saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 µM). researchgate.net

The SAR analysis indicated that the substitution pattern on the benzylidene portion of the molecule plays a critical role in the inhibitory activity. nih.gov

Hydroxyl (-OH) and Methoxy (B1213986) (-OCH₃) Groups: The presence of hydroxyl and methoxy groups on the phenyl ring generally conferred potent inhibitory activity. For instance, the derivative with a 2-methoxy group on the cinnamaldehyde (B126680) moiety showed an IC₅₀ value of 9.20 ± 0.32 µM. researchgate.netnih.gov Dihydroxy substitutions, as in the case of a 2,3-dihydroxyphenyl derivative, also resulted in strong inhibition with an IC₅₀ of 12.0 ± 0.16 µM. researchgate.netnih.gov

Halogens: Halogen substitution was also found to be favorable. A 4-chloro substituent on the benzylidene ring led to a compound with an IC₅₀ of 14.7 ± 0.19 µM. researchgate.net

Position of Substituents: The position of the substituents was crucial. For example, a hydroxyl group at position 3 of the phenyl ring (IC₅₀ = 15.4 ± 1.56 µM) was more effective than when placed at other positions. researchgate.net

Below is a table summarizing the β-glucuronidase inhibition data for selected derivatives.

| Compound Name | Substituent on Benzylidene Ring | IC₅₀ (µM) |

| 2-(4-Chloro-2-methylphenoxy)-N'-[(3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide | 2-Methoxy (on cinnamaldehyde) | 9.20 ± 0.32 |

| 2-(4-Chloro-2-methylphenoxy)-N'-[(4-nitrophenyl)methylidene]acetohydrazide | 4-Nitro | 9.47 ± 0.16 |

| 2-(4-Chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)methylidene]acetohydrazide | 4-Chloro | 14.7 ± 0.19 |

| 2-(4-Chloro-2-methylphenoxy)-N'-[(3-hydroxyphenyl)methylidene]acetohydrazide | 3-Hydroxy | 15.4 ± 1.56 |

| 2-(4-Chloro-2-methylphenoxy)-N'-[(2,3-dihydroxyphenyl)methylidene]acetohydrazide | 2,3-Dihydroxy | 12.0 ± 0.16 |

| 2-(4-Chloro-2-methylphenoxy)-N'-[(3-nitrophenyl)methylidene]acetohydrazide | 3-Nitro | 19.6 ± 0.62 |

| D-saccharic acid 1,4-lactone (Standard) | - | 48.4 ± 1.25 |

ANO1 Inhibition:

The this compound scaffold was instrumental in the discovery of a novel class of ANO1 inhibitors. nih.gov The initial lead compound, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide, known as Ani9, was identified through high-throughput screening and found to inhibit ANO1 with submicromolar potency. nih.gov

Subsequent SAR studies focused on modifying the benzylidene moiety of Ani9 to improve potency and selectivity. nih.gov

Methoxy Group Position: Shifting the 2-methoxy group on the benzylidene ring to the 3- or 4-position resulted in a significant decrease in inhibitory activity, highlighting the importance of the ortho-methoxy substituent. nih.gov

Introduction of Other Substituents: Introducing various substituents on the benzylidene ring revealed that electron-donating groups were generally preferred over electron-withdrawing groups. The most potent analog identified, compound 5f , featured a 2-((diethylamino)methyl)-4-methoxyphenoxy group, which dramatically increased the inhibitory potency to an IC₅₀ value of 22 nM. nih.gov

The table below shows the impact of these substitutions on ANO1 inhibition.

| Compound Name | Modification from Ani9 structure | IC₅₀ (nM) for ANO1 Inhibition |

| Ani9 | 2-methoxybenzylidene group | ~500 |

| 5f | (2-((diethylamino)methyl)-4-methoxyphenoxy)methylidene group | 22 |

Antimicrobial Activity:

The broader class of hydrazones, particularly those containing chloro substituents, has been noted for antimicrobial activities. nih.govchemrxiv.org SAR studies on various benzylidene hydrazides indicate that the presence of electron-withdrawing groups, such as chloro and nitro substituents on the aromatic rings, is often correlated with enhanced antibacterial and antifungal activity. nih.gov This suggests that derivatives of this compound bearing additional halogen or nitro groups on the appended benzylidene ring could be promising candidates for antimicrobial agents.

Identification of Pharmacophoric Features

Based on the SAR studies, key pharmacophoric features for the biological activities of this compound derivatives can be identified. A general pharmacophore model consists of:

The 4-chloro-2-methylphenoxy group: This unit acts as a crucial hydrophobic anchor, fitting into specific pockets of the target enzymes or channels.

The acetohydrazide linker: This flexible linker correctly positions the two aromatic systems. The -C=O and N-H groups can act as hydrogen bond acceptors and donors, respectively, forming key interactions with the biological target.

A substituted aromatic ring (from the aldehyde/ketone): This part of the molecule is critical for modulating potency and selectivity. The nature, position, and size of the substituents determine the specific interactions with the target protein. For ANO1 inhibition, an ortho-substituted electron-donating group is favorable, while for β-glucuronidase inhibition, hydroxyl and methoxy groups at various positions enhance activity. nih.govnih.gov

Optimization of Potency and Selectivity

A clear example of successful optimization is seen in the development of ANO1 inhibitors. The lead compound, Ani9, while potent, provided a starting point for significant improvement. nih.govnih.gov The goal was to enhance potency against ANO1 while maintaining or improving selectivity against other anoctamin channels, such as ANO2, which shares high homology. nih.govnih.gov

The optimization strategy involved synthesizing a library of new derivatives with modifications to the benzylidene ring of Ani9. This led to the discovery of compound 5f , which was not only more than 20 times more potent than Ani9 (IC₅₀ of 22 nM vs. ~500 nM) but also showed excellent selectivity. It was found to be over 1000-fold more selective for ANO1 compared to ANO2. nih.gov This successful optimization highlights the value of systematic SAR exploration in refining the properties of a lead compound.

Rational Design of Novel Analogs

The rational design of new analogs has been guided by the established SAR. For ANO1 inhibitors, the knowledge that an ortho-substituted electron-donating group on the benzylidene ring is crucial for high potency has guided further design efforts. nih.gov The development of compound 5f was a result of a rational approach to introduce a bulky, electron-rich substituent at the ortho position to maximize favorable interactions within the ANO1 binding site. nih.gov

This strategy of structural modification based on SAR data is a powerful tool for developing novel analogs with desired biological profiles, such as enhanced potency, improved selectivity, and better physicochemical properties for potential therapeutic applications in conditions where ANO1 is overexpressed, such as certain cancers. nih.govnih.gov

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Pathways

The primary molecular target identified for derivatives of 2-(4-chloro-2-methylphenoxy)acetohydrazide is the enzyme β-Glucuronidase. nih.gov Schiff bases synthesized from this compound have been shown to be inhibitors of this enzyme. nih.gov β-Glucuronidase is involved in the metabolism of various endogenous and exogenous substances, and its inhibition can have significant therapeutic implications.

The herbicidal activity of the parent compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA), is attributed to its function as a synthetic auxin. nih.gov This suggests that derivatives of this compound might also interact with auxin-binding proteins and interfere with hormonal signaling pathways in plants. However, the primary focus of recent research has been on the enzyme inhibitory potential of its derivatives in other biological systems.

Binding Interactions and Ligand-Target Recognition

The hydrazide functional group is pivotal for the biological activity of these compounds, as it can act as both a hydrogen bond donor and acceptor. This characteristic facilitates interactions with polar residues within the active sites of target enzymes. nih.gov

In the case of Schiff base derivatives of this compound, the specific substitutions on the aromatic ring of the aldehyde or ketone reactant play a significant role in the binding affinity and inhibitory potency against β-Glucuronidase. These substitutions can influence the electronic and steric properties of the molecule, thereby modulating its interaction with the enzyme's active site.

Cellular Assays and Functional Studies

The biological action of compounds derived from this compound has been primarily evaluated through in vitro enzyme inhibition assays. Specifically, the inhibitory activity of its Schiff base derivatives against β-Glucuronidase has been determined by measuring the absorbance of p-nitrophenol produced from the substrate, p-nitrophenyl-β-D-glucuronide. nih.gov

These functional studies have allowed for the quantification of the inhibitory potential of various derivatives, providing valuable structure-activity relationship (SAR) data. For instance, the IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, have been determined for a range of these compounds.

Below is an interactive data table summarizing the β-Glucuronidase inhibitory activity of selected Schiff base derivatives of this compound.

| Compound Name | IC₅₀ (µM) against β-Glucuronidase |

| 2-(4-Chloro-2-methylphenoxy)-N'-[(4-hydroxyphenyl)methylidene]acetohydrazide | 25.6 ± 0.8 |

| 2-(4-Chloro-2-methylphenoxy)-N'-[(3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide | 38.4 ± 0.5 |

| Data sourced from studies on derivatives of this compound |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 2-(4-Chloro-2-methylphenoxy)acetohydrazide, DFT calculations could provide significant insights into its chemical behavior.

An analysis of the electronic structure using DFT would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.comnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govresearchgate.net

While specific values for this compound are not available, studies on similar hydrazone and chlorophenoxy derivatives have utilized DFT calculations at levels like B3LYP/6-311G(d,p) to determine these electronic properties and correlate them with observed biological activities. nih.govnih.gov

Table 1: Theoretical Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Escaping tendency of electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Global Softness (S) | 1/(2η) | Measure of molecular polarizability |

| Electrophilicity Index (ω) | μ2/(2η) | Propensity to accept electrons |

Note: This table illustrates the descriptors that would be calculated in a typical DFT study. Actual values for this compound are not present in the reviewed literature.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule ligand and a protein target.

For this compound, docking simulations could be employed to explore its potential as an inhibitor of various enzymes or as a molecule with antioxidant activity. nih.govechemcom.com Hydrazide and hydrazone derivatives have been widely studied for their potential biological activities, including antimicrobial, anticancer, and antioxidant effects. pensoft.netjocpr.compensoft.net

In a typical docking study, the 3D structure of the ligand (this compound) would be docked into the active site of a target protein. The simulation would predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on other chloro-substituted compounds have identified key interactions within the binding pockets of proteins like the main protease of SARS-CoV-2 or various bacterial enzymes. researchgate.netmdpi.com

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial as the biological activity is often dependent on a specific conformation. While no specific conformational analysis studies for this compound were found, such an investigation would typically involve computational methods to identify low-energy conformers and the energy barriers between them.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals forces.

Studies on related chloro-acetamide and thiazole derivatives have successfully used Hirshfeld analysis to understand their crystal packing. nih.govnih.gov For this compound, this analysis would reveal the nature and extent of intermolecular interactions, such as N-H···O, C-H···O, and potential C-H···π interactions, which govern the supramolecular architecture. nih.gov The analysis generates 2D fingerprint plots that provide a quantitative summary of the different intermolecular contacts. For instance, a Hirshfeld analysis of a similar molecule, 2-chloro-N-(4-methoxyphenyl)acetamide, revealed that C···H/H···C interactions made the largest contribution to the surface area. nih.gov

Q & A

Basic: What are the critical steps in synthesizing 2-(4-Chloro-2-methylphenoxy)acetohydrazide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation of 2-(4-chloro-2-methylphenoxy)acetic acid with hydrazine. Key steps include:

- Reagent Preparation : Use anhydrous conditions to avoid hydrolysis of intermediates.

- Condensation : Optimize temperature (60–80°C) and solvent (methanol/chloroform mixtures) to enhance yield .

- Purification : Recrystallization from methanol or ethanol improves purity. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures intermediate formation .

Optimization Tips : Adjust molar ratios (1:1.2 acid-to-hydrazine) and add catalytic acetic acid (~0.1 eq) to accelerate imine formation .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key signals:

- Phenoxy protons (δ 6.8–7.2 ppm, aromatic region) and hydrazide NH (δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ at m/z 243.1 (C₉H₁₀ClN₂O₂) .

- X-ray Crystallography : Resolves crystal packing (monoclinic P2₁/c space group, unit cell parameters a = 6.38 Å, b = 4.08 Å) for absolute configuration validation .

Basic: What standard biological assays are used to evaluate its antimicrobial and anticancer potential?

Answer:

- Antimicrobial Activity :

- Disk Diffusion : Test against E. coli and S. aureus; compare inhibition zones to controls .

- MIC Determination : Use broth microdilution (concentration range: 1–256 µg/mL) .

- Anticancer Screening :

- MTT Assay : Dose-response in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

Discrepancies often arise from:

- Structural Variants : Subtle substituent changes (e.g., methoxy vs. chloro groups) alter bioactivity .

- Assay Conditions : Standardize protocols (e.g., pH 7.4, 37°C) and cell passage numbers.

- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tests (ANOVA, p < 0.05) .

Case Study : A 2025 study noted divergent IC₅₀ values (12 µM vs. 45 µM) in MCF-7 cells due to serum concentration differences (5% vs. 10% FBS) .

Advanced: What mechanistic strategies elucidate this compound’s therapeutic mode of action?

Answer:

- Molecular Docking : Predict binding to bacterial DNA gyrase (PDB ID: 1KZN) or cancer-related kinases (e.g., EGFR) .

- ROS Detection : Use fluorescent probes (DCFH-DA) to quantify oxidative stress in treated cells .

- Proteomics : SILAC-based profiling identifies downregulated proteins (e.g., Bcl-2 in apoptosis pathways) .

Advanced: How do chloro and methyl substituents influence physicochemical properties and bioactivity?

Answer:

- Lipophilicity : Chloro groups increase logP (experimental: 2.8), enhancing membrane permeability .

- Solubility : Methyl groups reduce aqueous solubility (<1 mg/mL at pH 7.4) but improve crystallinity .

- Bioactivity : Chloro substitution at C4 boosts antibacterial potency (MIC ~8 µg/mL vs. 32 µg/mL for des-chloro analogs) .

Advanced: Can computational modeling predict its interactions with biological targets?

Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess electron density at the hydrazide moiety, critical for H-bonding .

- MD Simulations : Simulate binding stability to β-tubulin (RMSD < 2 Å over 100 ns) to validate anti-mitotic effects .

- QSAR Models : Use Hammett constants (σ~0.23 for 4-Cl) to correlate substituents with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.